The synthesis of MRS2279 involves several key steps that utilize standard organic chemistry techniques. The process begins with the coupling of 2,6-dichloropurine with dibenzylether through a Mitsunobu reaction, yielding an intermediate compound. Subsequent steps include the removal of protecting groups and bis-phosphorylation using phosphoramidite chemistry to obtain the desired bis-phosphate precursor .
The synthesis has been optimized for both radioactive and non-radioactive forms of MRS2279, allowing for diverse applications in receptor binding studies .
MRS2279's molecular formula is C_13H_16Cl_2N_5O_4P, which includes a purine base modified with various functional groups that enhance its receptor binding properties. The structure features:
MRS2279 participates in specific chemical reactions primarily related to its interaction with the P2Y1 receptor. As an antagonist, it inhibits receptor activation by competitive binding to the receptor site.
The mechanism through which MRS2279 operates involves competitive inhibition at the P2Y1 receptor site. By binding to this receptor, MRS2279 prevents ADP from eliciting its physiological effects, such as platelet aggregation.
MRS2279 exhibits several notable physical and chemical properties:
MRS2279 has significant applications in scientific research, particularly in pharmacology and biochemistry:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2